molecular formula C12H8FNO B1407325 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonitrile CAS No. 1501382-06-4

5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonitrile

Cat. No. B1407325
M. Wt: 201.2 g/mol
InChI Key: JBXKWMJUEYRAAE-UHFFFAOYSA-N
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Description

The compound “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonitrile” is an organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this furan ring is a phenyl group (a ring of six carbon atoms, typical of benzene) with a fluorine atom at the 4-position . The presence of a carbonitrile group (-C≡N) indicates that this compound may have properties similar to other nitriles .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Quantum chemical calculations could be used to predict the optimized geometry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitrile group is polar and can participate in a variety of reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a nitrile group could increase the compound’s polarity .

Scientific Research Applications

Corrosion Inhibition

One significant application of related compounds is in corrosion inhibition. A study by Verma et al. (2015) on 5-(Phenylthio)-3H-pyrrole-4-carbonitriles demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The compounds inhibited corrosion by adsorbing onto the metal surface, acting as anodic type inhibitors, with surface morphology studies supporting these findings (Verma et al., 2015).

Organic Synthesis

In organic synthesis, compounds structurally similar to 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonitrile have been explored for their reactivity and potential in creating new chemical entities. Ali et al. (2016) detailed synthetic approaches for new series of pyrazole-4-carbonitrile derivatives, showcasing the versatility of these compounds in synthesizing new substituted pyrazoles and condensed azolopyrimidine derivatives, indicating their utility in designing novel chemical structures (Ali et al., 2016).

Material Science

In material science, the derivatives of 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonitrile have been utilized in the synthesis of polymers and electrochromic materials. Abaci et al. (2016) synthesized new 2,5-di(thiophen-2-yl)furan-3-carbonitriles and investigated the electrochromic properties of their homopolymers and co-polymers, demonstrating their potential in electronic display technologies (Abaci et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling guidelines for similar compounds suggest that precautions should be taken to avoid ingestion, inhalation, or skin contact .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further developed and studied as a potential pharmaceutical .

properties

IUPAC Name

5-(4-fluorophenyl)-2-methylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c1-8-10(7-14)6-12(15-8)9-2-4-11(13)5-3-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXKWMJUEYRAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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